molecular formula C70H68N6O10 B586728 Carvedilol Tetra(alkylpyrocatechol) Impurity CAS No. 1391052-20-2

Carvedilol Tetra(alkylpyrocatechol) Impurity

Cat. No. B586728
M. Wt: 1153.346
InChI Key: ZOLSKKJCANHELJ-UHFFFAOYSA-N
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Description

Carvedilol Tetra(alkylpyrocatechol) Impurity is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist . It is categorized under impurities . The molecular formula of Carvedilol Bis alkylpyrocatechol Impurity is C40H42N4O6 and it has a molecular weight of 674.8 .


Synthesis Analysis

The synthesis of Carvedilol and its impurities has been a subject of research. One study reported the preparation of Carvedilol by a novel design of synthesis which improved the yield . Another study synthesized new Carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .


Chemical Reactions Analysis

While specific chemical reactions involving Carvedilol Tetra(alkylpyrocatechol) Impurity are not detailed in the retrieved sources, it’s known that Carvedilol belongs to BCS class II drugs, thus having low solubility and poor bioavailability (around 25%) .

Future Directions

Efforts are being made to increase the solubility of Carvedilol, such as cocrystals and coamorphous approach for poorly soluble drugs . These techniques have shown good solubility, dissolution, and bioavailability and are being widely explored for future development .

properties

IUPAC Name

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H68N6O10/c77-45(41-83-63-29-11-23-57-67(63)49-15-1-5-19-53(49)71-57)37-75(38-46(78)42-84-64-30-12-24-58-68(64)50-16-2-6-20-54(50)72-58)33-35-81-61-27-9-10-28-62(61)82-36-34-76(39-47(79)43-85-65-31-13-25-59-69(65)51-17-3-7-21-55(51)73-59)40-48(80)44-86-66-32-14-26-60-70(66)52-18-4-8-22-56(52)74-60/h1-32,45-48,71-74,77-80H,33-44H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLSKKJCANHELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN(CCOC4=CC=CC=C4OCCN(CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)CC(COC8=CC=CC9=C8C1=CC=CC=C1N9)O)CC(COC1=CC=CC2=C1C1=CC=CC=C1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H68N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71314577

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